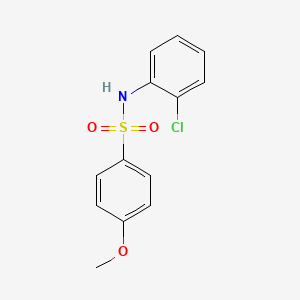

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLIAQXGMBEFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Derivatization Strategies for N 2 Chlorophenyl 4 Methoxybenzenesulfonamide

Retrosynthetic Analysis and Precursor Identification

Retrosynthetic analysis is a problem-solving technique used in organic synthesis to plan the creation of complex molecules. wikipedia.orgsemanticscholar.org The process involves deconstructing the target molecule into simpler, commercially available precursor structures. wikipedia.org For N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, the most logical disconnection is at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group.

This disconnection yields two key synthons: a 2-chloroaniline-derived nucleophilic synthon and a 4-methoxybenzenesulfonyl-derived electrophilic synthon. The corresponding synthetic equivalents, which are the actual reagents used in the synthesis, are 2-chloroaniline (B154045) and 4-methoxybenzenesulfonyl chloride, respectively. This approach simplifies the synthesis to a straightforward coupling of these two readily available precursors.

Figure 1: Retrosynthetic Disconnection of this compound

Classical Synthetic Methodologies for Sulfonamide Formation

The traditional synthesis of sulfonamides relies on the reaction between a sulfonyl chloride and an amine, a method that remains a cornerstone of medicinal and organic chemistry. nih.govresearchgate.net

Reaction of 4-Methoxybenzenesulfonyl Chloride with 2-Chloroaniline

The synthesis of this compound is classically achieved by the nucleophilic substitution reaction of 2-chloroaniline with 4-methoxybenzenesulfonyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of the 2-chloroaniline attacks the electrophilic sulfur atom of the 4-methoxybenzenesulfonyl chloride. This process typically requires a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. researchgate.net Common bases used for this purpose include pyridine (B92270), which can also serve as the solvent, or aqueous solutions of sodium carbonate. researchgate.netnih.gov The reaction is an example of the well-established Schotten-Baumann reaction conditions.

Optimization of Reaction Conditions, Solvents, and Catalysts

The efficiency and yield of sulfonamide synthesis can be significantly influenced by reaction conditions. Research has focused on optimizing parameters such as the base, solvent, temperature, and reaction time to improve outcomes, reduce waste, and simplify purification.

A recent study demonstrated a highly efficient and rapid protocol for sulfonamide synthesis using lithium hydroxide (B78521) monohydrate (LiOH·H₂O) as a base in an ethanol:water solvent system. tandfonline.com This method achieves excellent yields in remarkably short reaction times (1–8 minutes) at low temperatures (0–5°C). tandfonline.com The use of LiOH·H₂O offers advantages over traditional bases by minimizing excess reagent usage and facilitating a simpler work-up process. tandfonline.com The choice of solvent is also critical; while traditional methods often use pyridine or dichloromethane, greener alternatives like water or ethanol-water mixtures are being explored to reduce environmental impact. tandfonline.comrsc.org

Below is an interactive table summarizing various reaction conditions for sulfonamide synthesis.

| Base | Solvent | Temperature | Time | Yield | Reference |

| Pyridine | Pyridine | 80 °C | 5 h | 70.8% | nih.gov |

| Sodium Carbonate (Na₂CO₃) | Water | Room Temp. | 4 days | 85.8% | mdpi.com |

| Lithium Hydroxide (LiOH·H₂O) | Ethanol:Water (1:5) | 0–5 °C | 1–8 min | >90% | tandfonline.com |

| Triethylamine | Dichloromethane | Not Specified | 30 min | Not Specified | mdpi.com |

Advanced Synthetic Approaches for Targeted Modifications

Modern synthetic chemistry offers powerful tools for creating analogues of this compound, enabling the exploration of structure-activity relationships. These advanced methods include metal-catalyzed cross-coupling reactions and the application of green chemistry principles.

Exploration of Metal-Catalyzed Coupling Reactions for Analogues

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, including N-aryl sulfonamides. These methods provide alternative routes that often offer broader substrate scope and milder reaction conditions compared to classical approaches.

Copper-Catalyzed N-Arylation: Copper-based catalytic systems are effective for the N-arylation of sulfonamides with (hetero)aryl halides. nih.gov This strategy allows for the coupling of a pre-formed sulfonamide (e.g., 4-methoxybenzenesulfonamide) with an aryl halide (e.g., 1-bromo-2-chlorobenzene), offering a modular approach to synthesizing a library of analogues. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are versatile for forming both C-S and S-N bonds. One approach involves the palladium-catalyzed sulfination of aryl halides with a sulfur dioxide surrogate, which can then be converted in one pot to the corresponding sulfonamide. acs.org Another strategy uses palladium catalysis for the chlorosulfonylation of arylboronic acids to generate sulfonyl chlorides, which can then be coupled with amines. nih.gov

Nickel-Catalyzed Cross-Coupling: The development of nickel-catalyzed methods for the C-N cross-coupling of sulfonamides with aryl chlorides is a significant advancement, as aryl chlorides are generally more abundant and less expensive than the corresponding bromides or iodides. researchgate.netprinceton.edu These reactions, enabled by specialized phosphine (B1218219) ligands, expand the toolkit for synthesizing diverse sulfonamide structures. researchgate.net

The table below provides an interactive comparison of these catalytic systems.

| Metal Catalyst | Typical Ligand | Coupling Partners | Key Advantage | Reference(s) |

| Copper (e.g., Cu₂O) | Oxalamides, 4-Hydroxypicolinamides | Sulfonamide + (Hetero)aryl Halide | Avoids genotoxic reagents, good for N-arylation | nih.gov |

| Palladium (e.g., Pd(OAc)₂) | Phosphine-based (e.g., Xantphos) | Aryl Halide + K₂S₂O₅ + Amine | Direct access to sulfonamides from aryl halides in one pot | acs.org |

| Nickel | Bisphosphine Ligands | Sulfonamide + (Hetero)aryl Chloride | Utilizes inexpensive and abundant aryl chlorides | researchgate.netprinceton.edu |

Application of Green Chemistry Principles in Compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgtandfonline.com Several innovative strategies have been applied to the synthesis of sulfonamides to improve their environmental footprint.

Mechanochemistry: A solvent-free mechanochemical approach, using a ball mill, has been developed for sulfonamide synthesis. rsc.org This one-pot, telescopic process uses cost-effective and environmentally friendly materials, significantly reducing solvent waste. rsc.org

Synthesis in Aqueous Media: Performing the reaction in water eliminates the need for volatile and often toxic organic solvents. A facile method using dynamic pH control in water allows for the use of equimolar amounts of reactants and simple product isolation via filtration. rsc.org

Electrochemical Synthesis: An environmentally benign electrochemical method enables the oxidative coupling of thiols and amines to form sulfonamides. acs.org This process is driven by electricity, requires no sacrificial reagents or catalysts, and produces hydrogen gas as the only byproduct. acs.orgchemistryworld.com

Heterogeneous Catalysis: A reusable, magnetite-immobilized nano-ruthenium catalyst has been used for the direct coupling of sulfonamides and alcohols. acs.org This domino reaction sequence produces water as the sole side-product, and the magnetic catalyst is easily recovered and recycled. acs.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of this compound is a key area of research for exploring the structure-activity relationships of this class of compounds. Derivatization strategies typically focus on three main areas: modification of the chlorophenyl moiety, variations of the methoxybenzenesulfonyl group, and the introduction of bridging or heterocyclic scaffolds.

Systematic Modifications to the Chlorophenyl Moiety

Systematic modifications to the 2-chlorophenyl ring of this compound are primarily achieved by utilizing a range of substituted anilines in the initial condensation reaction with 4-methoxybenzenesulfonyl chloride. This approach allows for the introduction of various functional groups at different positions on the phenyl ring, thereby enabling a comprehensive exploration of the impact of these substituents.

The general synthetic route involves the reaction of a substituted 2-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base, such as pyridine or sodium carbonate, to yield the corresponding sulfonamide derivative. This method is versatile and can be used to synthesize a wide array of analogues.

Key modifications to the chlorophenyl moiety include:

Alteration of the position of the chloro substituent: Analogues with the chlorine atom at the meta- (3-chloro) or para- (4-chloro) positions can be synthesized by using 3-chloroaniline (B41212) or 4-chloroaniline (B138754) as the starting material, respectively.

Introduction of additional substituents: A variety of substituents, such as alkyl, alkoxy, nitro, or other halogen groups, can be introduced onto the chlorophenyl ring. For example, using 2-chloro-4-methylaniline (B104755) would yield N-(2-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide.

Replacement of the chloro substituent: The chlorine atom can be replaced with other functional groups to investigate the electronic and steric effects on the molecule's properties.

The following table provides examples of structural analogues with modifications to the chlorophenyl moiety and the required aniline (B41778) starting material.

| Derivative Name | Modification on Chlorophenyl Moiety | Required Aniline Starting Material |

| N-(3-chlorophenyl)-4-methoxybenzenesulfonamide | Chlorine at position 3 | 3-chloroaniline |

| N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | Chlorine at position 4 | 4-chloroaniline |

| N-(2,4-dichlorophenyl)-4-methoxybenzenesulfonamide | Additional chlorine at position 4 | 2,4-dichloroaniline |

| N-(2-chloro-5-nitrophenyl)-4-methoxybenzenesulfonamide | Nitro group at position 5 | 2-chloro-5-nitroaniline |

| N-(2-chloro-4-methylphenyl)-4-methoxybenzenesulfonamide | Methyl group at position 4 | 2-chloro-4-methylaniline |

Variations on the Methoxybenzenesulfonyl Group

Variations on the methoxybenzenesulfonyl group are achieved by employing different substituted benzenesulfonyl chlorides in the reaction with 2-chloroaniline. This strategy allows for the investigation of the role of the substituents on the benzenesulfonyl ring.

The synthetic methodology remains consistent with the general synthesis of sulfonamides, involving the condensation of 2-chloroaniline with a desired substituted benzenesulfonyl chloride.

Common variations to the methoxybenzenesulfonyl group include:

Altering the position of the methoxy (B1213986) group: Analogues with the methoxy group at the ortho- or meta- positions can be synthesized using 2-methoxybenzenesulfonyl chloride or 3-methoxybenzenesulfonyl chloride.

Replacement of the methoxy group: The methoxy group can be substituted with other functionalities, such as a hydrogen atom (benzenesulfonyl chloride), a methyl group (toluenesulfonyl chloride) mdpi.com, a nitro group (nitrobenzenesulfonyl chloride) mdpi.com, or a halogen (e.g., 4-chlorobenzenesulfonyl chloride) researchgate.net.

Introduction of multiple substituents: Benzenesulfonyl chlorides with multiple substituents can be used to create more complex analogues.

The table below illustrates some of the possible derivatives with variations on the methoxybenzenesulfonyl group and the corresponding benzenesulfonyl chloride needed for their synthesis.

| Derivative Name | Variation on Benzenesulfonyl Group | Required Benzenesulfonyl Chloride |

| N-(2-chlorophenyl)benzenesulfonamide | Methoxy group replaced by hydrogen | Benzenesulfonyl chloride |

| N-(2-chlorophenyl)-4-methylbenzenesulfonamide | Methoxy group replaced by methyl | 4-Methylbenzenesulfonyl chloride |

| N-(2-chlorophenyl)-4-nitrobenzenesulfonamide | Methoxy group replaced by nitro | 4-Nitrobenzenesulfonyl chloride |

| N-(2-chlorophenyl)-4-chlorobenzenesulfonamide | Methoxy group replaced by chlorine | 4-Chlorobenzenesulfonyl chloride |

| N-(2-chlorophenyl)-3-methoxybenzenesulfonamide | Methoxy group at position 3 | 3-Methoxybenzenesulfonyl chloride |

Introduction of Bridging or Heterocyclic Scaffolds within the Compound Class

The incorporation of bridging elements or heterocyclic scaffolds into the this compound structure represents a more advanced derivatization strategy. These modifications can significantly alter the three-dimensional shape, rigidity, and physicochemical properties of the parent compound.

Several synthetic approaches can be envisioned for introducing such features:

Linking two sulfonamide units: A bifunctional linker can be used to connect two molecules of this compound or related analogues. For instance, a diamine could react with two equivalents of a sulfonyl chloride to create a bridged compound.

Incorporation of a heterocyclic ring: A heterocyclic amine can be used in place of 2-chloroaniline to synthesize N-heterocyclic sulfonamides. For example, reacting 2-aminopyridine (B139424) with 4-methoxybenzenesulfonyl chloride would yield N-(pyridin-2-yl)-4-methoxybenzenesulfonamide. The synthesis of N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide has been reported, demonstrating the feasibility of this approach.

Cyclization reactions: Intramolecular reactions of suitably functionalized this compound derivatives can lead to the formation of cyclic structures containing the sulfonamide moiety. For example, a derivative with a reactive group on the chlorophenyl ring could undergo cyclization with the sulfonamide nitrogen. The synthesis of spirocyclic sultams from N-aryl bicyclo[1.1.0]butane sulfonamides illustrates a modern approach to creating complex bridged systems acs.org.

Multi-component reactions: One-pot multi-component reactions can be employed to construct complex molecules incorporating the sulfonamide scaffold and heterocyclic rings. For instance, the synthesis of pyrano[2,3-c]pyrazoles bearing an N-(4-chlorophenyl) substituent has been demonstrated nih.gov.

The following table presents examples of derivatives that incorporate heterocyclic scaffolds.

| Derivative Name | Type of Scaffold | General Synthetic Approach |

| N-(pyridin-2-yl)-4-methoxybenzenesulfonamide | Pyridine | Reaction of 2-aminopyridine with 4-methoxybenzenesulfonyl chloride |

| 1-(4-methoxybenzenesulfonyl)piperazine | Piperazine (B1678402) | Reaction of piperazine with 4-methoxybenzenesulfonyl chloride |

| N-(thiazol-2-yl)-4-methoxybenzenesulfonamide | Thiazole | Reaction of 2-aminothiazole (B372263) with 4-methoxybenzenesulfonyl chloride |

| 1-(4-methoxybenzenesulfonyl)-1H-benzimidazole | Benzimidazole (B57391) | Reaction of benzimidazole with 4-methoxybenzenesulfonyl chloride or cyclization of a suitable precursor |

These derivatization strategies provide a versatile toolkit for the synthesis of a diverse library of this compound analogues, enabling detailed investigations into their chemical and biological properties.

Advanced Structural Characterization of N 2 Chlorophenyl 4 Methoxybenzenesulfonamide

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Geometry and Bond Parameters

The molecular geometry of N-(2-chlorophenyl)-4-methylbenzenesulfonamide, a proxy for the title compound, is characterized by a tetrahedral arrangement around the sulfur atom. nih.gov The bond lengths and angles are within the expected ranges for sulfonamide derivatives.

Table 1: Selected Bond Parameters for N-(2-chlorophenyl)-4-methylbenzenesulfonamide nih.gov

| Bond | Length (Å) |

|---|---|

| S1—O1 | 1.427 (2) |

| S1—O2 | 1.433 (2) |

| S1—N1 | 1.641 (2) |

| S1—C1 | 1.758 (2) |

| N1—C7 | 1.428 (3) |

Analysis of Conformational Preferences and Torsion Angles within the Molecule

The conformation of the molecule is defined by the torsion angles around the S-N bond. In N-(2-chlorophenyl)-4-methylbenzenesulfonamide, the molecule is bent at the sulfur atom. nih.gov The conformation of the N-H bond is observed to be syn to the ortho-chloro substituent on the phenyl ring. nih.gov

Table 2: Key Torsion Angles for N-(2-chlorophenyl)-4-methylbenzenesulfonamide nih.gov

| Atoms (C—SO₂—NH—C) | Angle (°) |

|---|---|

| C1—S1—N1—C7 | -54.8 (2) |

Quantitative Assessment of Dihedral Angles Between Aromatic Rings

The relative orientation of the two aromatic rings is a crucial feature of the molecular conformation. The dihedral angle between the 4-methylphenyl ring and the 2-chlorophenyl ring in the analog compound has been determined to be 71.6 (1)°. nih.gov This significant twist between the two rings is a common feature in related N-aryl benzenesulfonamides.

Table 3: Dihedral Angle for N-(2-chlorophenyl)-4-methylbenzenesulfonamide nih.gov

| Aromatic Rings | Dihedral Angle (°) |

|---|---|

| 4-Methylphenyl and 2-Chlorophenyl | 71.6 (1) |

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic techniques provide complementary information about the molecular structure, including atom connectivity and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry

While the specific ¹H and ¹³C NMR spectra for N-(2-chlorophenyl)-4-methoxybenzenesulfonamide are not available, data from the closely related N-(4-chlorophenyl)-4-methoxybenzenesulfonamide can provide expected chemical shift ranges. The substitution pattern on the chlorophenyl ring will influence the exact chemical shifts.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on related compounds

| Nucleus | Predicted Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~7.7 | Aromatic (H ortho to SO₂) |

| ¹H | ~7.0-7.4 | Aromatic (chlorophenyl ring) |

| ¹H | ~6.9 | Aromatic (H ortho to OCH₃) |

| ¹H | ~3.8 | -OCH₃ |

| ¹³C | ~163 | Aromatic (C-OCH₃) |

| ¹³C | ~114-135 | Aromatic carbons |

| ¹³C | ~55.6 | -OCH₃ |

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes

Infrared spectroscopy is instrumental in identifying the characteristic vibrational modes of the functional groups present in the molecule. The IR spectrum of a sulfonamide is typically characterized by strong absorptions corresponding to the S=O stretching vibrations.

Table 5: Characteristic Infrared Absorption Frequencies for Sulfonamides

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300-3200 |

| C-H (aromatic) | Stretching | 3100-3000 |

| C=C (aromatic) | Stretching | 1600-1450 |

| S=O | Asymmetric Stretching | 1370-1330 |

| S=O | Symmetric Stretching | 1180-1160 |

| C-O (ether) | Stretching | 1270-1230 |

| S-N | Stretching | 940-900 |

| C-Cl | Stretching | 800-600 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of this compound. This method provides essential information for confirming the molecular formula and offers a detailed analysis of the compound's fragmentation pattern, which is instrumental in verifying its chemical structure.

The molecular formula of this compound is C13H12ClNO3S. The calculated monoisotopic mass of this compound is approximately 297.02 g/mol . In mass spectrometry, particularly with soft ionization techniques, the compound is expected to be observed as a protonated molecule [M+H]+, with an m/z (mass-to-charge ratio) value corresponding to its molecular weight plus the mass of a proton. The presence of the chlorine atom, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), would result in a characteristic isotopic pattern for the molecular ion peak, with a primary peak (M+) and a secondary peak (M+2) separated by two mass units, with the M+2 peak having roughly one-third the intensity of the M+ peak. This isotopic signature is a key confirmation of the presence of a single chlorine atom in the molecule.

The fragmentation of this compound under mass spectrometry conditions can be predicted based on the established fragmentation pathways of its constituent functional groups: the 4-methoxybenzenesulfonyl group, the sulfonamide linkage, and the 2-chlorophenyl group. The most probable fragmentation pathways are initiated by the cleavage of the weakest bonds and the formation of stable fragment ions.

One of the primary fragmentation pathways for sulfonamides involves the cleavage of the sulfur-nitrogen (S-N) bond. This cleavage can lead to the formation of two key fragment ions: the 4-methoxybenzenesulfonyl cation and the 2-chloroaniline (B154045) radical cation.

Another significant fragmentation pathway for aromatic sulfonamides is the rearrangement and subsequent loss of a sulfur dioxide (SO₂) molecule. This process is often facilitated by the presence of electron-withdrawing groups, such as the chlorine atom on the phenyl ring.

Further fragmentation can occur within the primary fragment ions. For instance, the 4-methoxybenzenesulfonyl cation can lose a methyl radical (•CH₃) from the methoxy (B1213986) group or undergo the loss of formaldehyde (B43269) (CH₂O). The 2-chlorophenyl fragment can lose a chlorine radical (•Cl) to yield a phenyl cation.

The predicted fragmentation pattern provides a valuable fingerprint for the identification and structural confirmation of this compound. The following table summarizes the major predicted fragment ions, their corresponding m/z values, and their proposed structures.

Predicted Mass Spectrometry Fragmentation of this compound

| m/z (Predicted) | Ion Formula | Proposed Fragment Structure |

| 298/300 | [C₁₃H₁₃ClNO₃S]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 171 | [C₇H₇O₃S]⁺ | 4-methoxybenzenesulfonyl cation |

| 156 | [C₇H₈O₂S]⁺ | Fragment from cleavage of S-N bond with H transfer |

| 127/129 | [C₆H₆ClN]⁺ | 2-chloroaniline radical cation |

| 107 | [C₇H₇O]⁺ | 4-methoxyphenyl (B3050149) cation |

| 92 | [C₆H₄O]⁺ | Fragment from loss of CH₃ from 4-methoxyphenyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of Cl from 2-chlorophenyl fragment |

Supramolecular Interactions and Crystal Engineering of N 2 Chlorophenyl 4 Methoxybenzenesulfonamide

Investigation of Weak Non-Covalent Interactions in Solid State

Beyond the dominant N—H···O hydrogen bonds, weaker interactions such as C—H···π and π-π stacking play a crucial role in the stabilization and final arrangement of molecules in the solid state.

C—H···π interactions, where a carbon-hydrogen bond acts as a weak donor to an aromatic π-system, are common in arylsulfonamides. nih.gov However, in the crystal structure of N-(4-chlorophenyl)-4-methoxybenzenesulfonamide, these interactions are not reported as being significant or structure-directing. researchgate.netresearchgate.net The supramolecular architecture is described as being one-dimensional, a result of the strong N—H···O hydrogen-bonded chains, which suggests an absence of strong interactions linking these chains into higher-dimensional networks. researchgate.net

In contrast, the related compound N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide, which differs only by the substituent on the aniline (B41778) ring, exhibits a two-dimensional architecture stabilized by two weak C—H…π interactions. researchgate.net This indicates that subtle changes in the electronic nature and steric profile of the substituents can significantly influence the presence and structural importance of C—H···π interactions.

π-π stacking interactions are another key stabilizing force in the packing of aromatic molecules. These interactions typically involve the parallel or offset stacking of benzene (B151609) rings. The analysis of the N-(4-chlorophenyl)-4-methoxybenzenesulfonamide structure does not indicate the presence of significant π-π stacking. researchgate.netresearchgate.net The dihedral angle between the two aromatic rings in this molecule is 42.58(1)°, a twisted conformation that is not conducive to intramolecular stacking. researchgate.net The one-dimensional packing arrangement also suggests that intermolecular π-π stacking is not a dominant feature. researchgate.net

Crystal Packing Architectures and Polymorphism Studies of the Compound

Based on the analysis of its 4-chloro isomer, N-(2-chlorophenyl)-4-methoxybenzenesulfonamide is expected to adopt a crystal packing architecture dominated by N—H···O hydrogen bonds. In the 4-chloro analog, these bonds create one-dimensional C(4) chains, which then pack together to form the final three-dimensional structure. researchgate.net The lack of other strong, directional interactions between these chains results in what is described as a one-dimensional supramolecular architecture. researchgate.netresearchgate.net The molecule itself is twisted, with a dihedral angle of 42.58(1)° between the planes of the two benzene rings and a C—S—N—C torsion angle of 72.54(1)°. researchgate.net

No studies on the polymorphism of this compound or its 4-chloro isomer were found in the surveyed literature. The existence of different crystalline forms (polymorphs) is plausible for flexible molecules like arylsulfonamides, as subtle changes in crystallization conditions could lead to different packing arrangements and intermolecular interaction motifs.

Table 2: Crystallographic Data for N-(4-chlorophenyl)-4-methoxybenzenesulfonamide Data for the structural isomer used as a predictive model.

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂ClNO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 11.8514(8) |

| b (Å) | 5.0037(4) |

| c (Å) | 12.0364(9) |

| β (°) | 104.736(4) |

| Volume (ų) | 690.29(9) |

| Z | 2 |

| Source: Vinola et al., 2015. researchgate.net |

Influence of Substituents on Solid-State Structures of Related Benzenesulfonamides

The solid-state structures of N-arylbenzenesulfonamides are governed by a network of intermolecular interactions, with hydrogen bonds being the most prominent. The classic N–H···O hydrogen bond, formed between the sulfonamide N–H donor and an oxygen atom of a neighboring sulfonyl group (O=S), is a primary factor in the formation of predictable supramolecular motifs. The two most common patterns are the C(4) chain and the R²₂(8) dimer. However, the presence and position of other substituents on the aromatic rings can introduce competing interactions, such as C–H···O, C–H···π, and π–π stacking, leading to a wide diversity of crystal packing arrangements.

The position of a substituent is as crucial as its chemical nature. This is clearly demonstrated in a comparative analysis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers. Although the molecules share the same chemical formula, the ortho, meta, and para positions of the nitro group lead to distinctly different crystal structures. The para- and meta-isomers form classic N–H···O(sulfonyl) hydrogen-bonded C(4) chains. mdpi.com In contrast, the steric hindrance in the ortho-isomer prevents this interaction; instead, the hydrogen bond forms with the methoxy (B1213986) oxygen atom as the acceptor. mdpi.com This fundamental shift in hydrogen bonding, coupled with various C–H···O interactions, results in diverse packing arrangements: the para-isomer forms a three-dimensional network, the meta-isomer assembles into ladder-shaped sheets, and the ortho-isomer creates fairly planar sheets. mdpi.com

The influence of an ortho-chloro substituent on the N-phenyl ring, as is present in this compound, introduces unique structural features. Studies on related compounds like N-(2-chlorophenyl)-4-methylbenzenesulfonamide and 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide show that the ortho-chloro group facilitates the formation of an intramolecular N–H···Cl hydrogen bond. nih.govresearchgate.net This interaction influences the conformation of the molecule. Despite this intramolecular bond, the molecules still engage in strong intermolecular N–H···O hydrogen bonds, but instead of forming chains, they typically create inversion-related dimers with an R²₂(8) graph-set motif. nih.govresearchgate.net This dimerization is also observed in N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide, suggesting that ortho-substituents tend to favor this pairing motif over the extended chain. researchgate.net

The following tables provide a comparative overview of crystallographic data and supramolecular motifs for a series of related benzenesulfonamide (B165840) compounds.

Table 1: Comparison of Crystallographic Data in Related Benzenesulfonamides

| Compound Name | Substituents | Crystal System | Space Group | Dihedral Angle (°) | Reference |

|---|---|---|---|---|---|

| N-(phenyl)-4-methoxybenzenesulfonamide | 4-OCH₃ (sulfonyl); H (aniline) | Orthorhombic | Pbca | 55.14 | researchgate.net |

| N-(4-methoxyphenyl)-4-methoxybenzenesulfonamide | 4-OCH₃ (sulfonyl); 4-OCH₃ (aniline) | Monoclinic | P2₁/c | 56.34 | researchgate.net |

| N-(4-chlorophenyl)-4-methoxybenzenesulfonamide | 4-OCH₃ (sulfonyl); 4-Cl (aniline) | Monoclinic | P2₁/c | 42.58 | researchgate.net |

| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 4-OCH₃ (sulfonyl); 4-F (aniline) | Monoclinic | P2₁/n | 44.26 | nih.gov |

| N-(2-chlorophenyl)-4-methylbenzenesulfonamide | 4-CH₃ (sulfonyl); 2-Cl (aniline) | Monoclinic | P2₁/n | 71.6 | nih.gov |

| 4-Chloro-N-(2-chlorophenyl)benzenesulfonamide | 4-Cl (sulfonyl); 2-Cl (aniline) | Monoclinic | C2/c | 84.7 | researchgate.net |

| N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | 4-CH₃ (sulfonyl); 2-OCH₃ (aniline) | Orthorhombic | Pbca | 71.39 | researchgate.net |

Computational Chemistry and in Silico Modeling of N 2 Chlorophenyl 4 Methoxybenzenesulfonamide

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. mkjc.in By calculating the electron density, DFT can accurately predict various molecular properties, including geometry, vibrational frequencies, and electronic characteristics. researchgate.net For N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++(d,p), would provide fundamental insights into its stability and reactivity. researchgate.netmdpi.com

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability.

A large energy gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and easily polarizable. nih.gov For this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the methoxybenzene and chlorophenyl rings, while the LUMO would likely be distributed across the sulfonamide bridge and the aromatic systems. These calculations are fundamental for understanding the charge transfer interactions that can occur within the molecule. nih.govresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for this compound Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes only.

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| Energy of HOMO (EHOMO) | -6.5 to -7.5 | Represents the electron-donating capacity. |

| Energy of LUMO (ELUMO) | -0.5 to -1.5 | Represents the electron-accepting capacity. |

| HOMO-LUMO Energy Gap (ΔE) | 5.0 to 6.0 | Indicates chemical reactivity and kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map is color-coded to represent different electrostatic potential values. researchgate.net

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP surface would likely show significant negative potential (red/yellow) around the oxygen atoms of the sulfonyl (SO₂) and methoxy (B1213986) (-OCH₃) groups, as well as the chlorine atom, identifying them as potential hydrogen bond acceptors. nih.govresearchgate.net Positive potential (blue) would be expected around the amine (N-H) proton, highlighting its role as a hydrogen bond donor. nih.gov This analysis is critical for understanding intermolecular interactions, such as how the molecule might bind within a protein's active site. chemrxiv.org

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

The simulations would track key dihedral angles, such as the C-SO₂-NH-C torsion angle, to identify the most stable and frequently occurring conformations. nih.govnih.gov Furthermore, by simulating the molecule in different solvents (e.g., water, ethanol, DMSO), it is possible to analyze solvent-solute interactions. jocpr.com This includes studying the formation and lifetime of hydrogen bonds between the sulfonamide's N-H and S=O groups and solvent molecules, which influences the molecule's solubility and stability in various media. jocpr.com

Ligand-Based and Structure-Based Computational Approaches

In drug discovery, computational approaches are used to identify and optimize potential drug candidates. These methods can be broadly categorized as structure-based, which requires knowledge of a target protein's 3D structure, or ligand-based, which relies on the properties of known active molecules. mdpi.com

Molecular docking is a structure-based method that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. mdpi.com It is used to understand the binding mode and estimate the binding affinity. Sulfonamide derivatives are known to inhibit various enzymes, making them interesting candidates for docking studies. nih.govnih.gov

A hypothetical docking study of this compound would involve placing the molecule into the active site of a relevant protein target (e.g., a carbonic anhydrase, cyclooxygenase, or a protein kinase). The docking algorithm would then score different poses based on factors like binding energy and intermolecular interactions. nih.gov The results would highlight key interactions, such as hydrogen bonds between the sulfonamide's SO₂ or NH groups and amino acid residues (e.g., Gln, His), and hydrophobic interactions involving the aromatic rings. nih.gov

Table 2: Illustrative Molecular Docking Results for a Hypothetical Protein Target Note: This table is a hypothetical representation of typical docking output.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates a strong, favorable binding interaction. |

| Interacting Residues | His94, Gln92, Val115 | Specifies the amino acids in the active site involved in binding. |

| Key Interactions | H-bond (NH with His94), Hydrophobic (Chlorophenyl ring with Val115) | Details the specific non-covalent bonds stabilizing the complex. |

When the 3D structure of a target protein is unknown, ligand-based methods like pharmacophore modeling are employed. mdpi.com A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

A pharmacophore model for this compound would be generated by identifying its key chemical features:

One hydrogen bond donor (the N-H group).

Multiple hydrogen bond acceptors (the sulfonyl oxygens, methoxy oxygen).

Two aromatic rings.

A hydrophobic feature (the chloro-substituent).

This model can then be used as a 3D query in a virtual screening campaign to search large chemical databases for other molecules that possess the same pharmacophoric features in a similar spatial arrangement. mdpi.com This process can rapidly identify novel compounds with a high probability of having similar biological activity, making it an efficient tool in the early stages of drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzenesulfonamide (B165840) Analogues

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach to establish a correlation between the chemical structure of a series of compounds and their biological activity. For benzenesulfonamide analogues, including this compound, QSAR methodologies are instrumental in predicting their therapeutic potential and in the rational design of new, more potent derivatives. These in silico models are developed by correlating variations in the biological activity of the compounds with changes in their molecular descriptors.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By quantifying these properties through molecular descriptors, it is possible to develop mathematical models that can predict the activity of unsynthesized compounds. This predictive capability is invaluable in medicinal chemistry, as it allows for the prioritization of synthetic efforts towards molecules with the highest probability of success, thereby saving time and resources.

Descriptor Calculation and Model Development for Predictive Insights

The development of a robust QSAR model begins with the calculation of a wide array of molecular descriptors for a series of benzenesulfonamide analogues with known biological activities. These descriptors are numerical values that characterize the chemical and physical properties of the molecules. They can be broadly categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching. Examples include the Balaban index and Randic connectivity index.

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule. Important quantum chemical descriptors for benzenesulfonamide analogues include the heat of formation (ΔHf), the energy of the Highest Occupied Molecular Orbital (εHOMO), the energy of the Lowest Unoccupied Molecular Orbital (εLUMO), absolute hardness (η), and electronegativity (χ). nite.go.jp

Physicochemical Descriptors: These relate to the bulk properties of the compounds, such as lipophilicity (log P), molar refractivity, and surface tension. nih.govnih.gov

Once a comprehensive set of descriptors has been calculated, statistical methods are employed to develop the QSAR model. A common approach for benzenesulfonamide analogues is multilinear regression (MLR) analysis. nite.go.jpmdpi.com This method aims to find the best-fitting linear equation that relates the biological activity to a combination of the most relevant descriptors.

For instance, a hypothetical QSAR model for a series of benzenesulfonamide analogues might take the following form:

Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)

Where c0, c1, c2, ..., cn are the regression coefficients determined from the statistical analysis. The selection of the most statistically significant descriptors is a critical step in model development, often guided by techniques such as stepwise regression. chemrxiv.org

The following table illustrates a hypothetical set of calculated descriptors for this compound and related analogues, which would form the basis for developing a predictive QSAR model.

| Compound | Biological Activity (IC50, µM) | Heat of Formation (ΔHf) (kcal/mol) | εHOMO (eV) | εLUMO (eV) | Electronegativity (χ) |

| This compound | 1.5 | -55.2 | -8.9 | -1.2 | 5.05 |

| Analogue 1 | 2.3 | -52.8 | -8.7 | -1.1 | 4.90 |

| Analogue 2 | 0.8 | -58.1 | -9.1 | -1.4 | 5.25 |

| Analogue 3 | 5.1 | -49.5 | -8.5 | -0.9 | 4.70 |

Validation of QSAR Models for Structure-Interaction Correlation

The reliability and predictive power of a QSAR model must be rigorously validated before it can be used to make meaningful predictions. Validation is a crucial step to ensure that the developed model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. There are two main types of validation:

Internal Validation: This is performed on the training set of molecules that were used to build the model. A common method is cross-validation, particularly the leave-one-out (LOO) technique. researchgate.net In LOO cross-validation, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated for each compound in the training set. The predictive ability of the model is then assessed by the cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.net

External Validation: This involves using the QSAR model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive performance is evaluated by comparing the predicted activities with the experimentally determined values. The predictive R² (R²pred) is a common metric used for external validation. researchgate.net

The following table presents a hypothetical validation of a QSAR model for benzenesulfonamide analogues, demonstrating the key statistical parameters used to assess its quality.

| Statistical Parameter | Value | Interpretation |

| Regression Coefficient (r²) | 0.91 | Indicates a strong correlation between the descriptors and the biological activity in the training set. |

| Cross-validation Coefficient (q²) | 0.88 | Suggests good internal predictive ability of the model. |

| Predictive R² (R²pred) | 0.85 | Demonstrates the model's ability to accurately predict the activity of an external test set. |

| Standard Error of Estimate (s) | 0.25 | Represents the average deviation of the predicted values from the experimental values. |

| F-statistic | 120.5 | Indicates the statistical significance of the regression model. |

A well-validated QSAR model provides valuable insights into the structure-activity and structure-interaction correlations for benzenesulfonamide analogues. By analyzing the descriptors that are most influential in the model, researchers can understand which molecular properties are key to the desired biological activity. For example, if a descriptor related to hydrophobicity is found to be positively correlated with activity, it suggests that increasing the lipophilicity of the molecule may lead to more potent compounds. This knowledge can then guide the design of new analogues, such as derivatives of this compound, with improved therapeutic profiles.

Exploration of Molecular Interaction Mechanisms of N 2 Chlorophenyl 4 Methoxybenzenesulfonamide and Its Analogues

Computational and In Vitro Analysis of Target Protein Binding Site Preferences

Computational methods and in vitro assays are pivotal in identifying and characterizing the binding sites of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide and its analogues on their target proteins. These approaches help predict and validate the molecular basis of the observed biological activity.

Computational tools, such as molecular docking and molecular dynamics (MD) simulations, are employed to predict how these sulfonamide derivatives fit into the binding pockets of various proteins. nih.gov These simulations can identify potential binding sites, including canonical orthosteric sites and less obvious allosteric or cryptic sites that only become apparent upon ligand binding. nih.govnih.gov For instance, computational models can predict the binding of sulfonamides to the active sites of enzymes like dihydropteroate (B1496061) synthase and carbonic anhydrases by evaluating factors such as shape complementarity and electrostatic potential. nih.govrsc.org

In silico analyses often reveal that the sulfonamide moiety is crucial for anchoring the ligand to the protein, frequently forming key hydrogen bonds or coordinating with metal ions in the active site. The substituted phenyl rings then explore adjacent hydrophobic pockets, and their specific substitution patterns determine the selectivity and potency of the interaction.

These computational predictions are subsequently validated through in vitro experiments. Techniques like X-ray crystallography provide high-resolution structural data of the ligand-protein complex, confirming the binding mode and orientation. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to probe ligand-receptor interactions in solution, capable of identifying multiple binding modes, including those at allosteric sites. nih.gov Transcriptome-wide binding assays, such as CLIP (crosslinking immunoprecipitation), can identify in vivo targets, which can then be further analyzed computationally to understand binding specificity. plos.org

The combination of these methods allows for a detailed mapping of the interaction landscape, revealing preferences for certain protein families and providing a rationale for the observed biological effects.

Mechanistic Studies of Enzyme Inhibition (e.g., Carbonic Anhydrase, Dihydropteroate Synthase, Kinases)

This compound belongs to the sulfonamide class, which is known to inhibit several key enzymes. Mechanistic studies have elucidated how these compounds interfere with enzyme function, often revealing isoform-specific inhibition.

Dihydropteroate Synthase (DHPS): Sulfonamides are classic inhibitors of DHPS, an essential enzyme in the bacterial folate synthesis pathway. nih.gov This pathway is absent in mammals, who obtain folate from their diet, which explains the selective toxicity of these drugs against bacteria. wikipedia.org Sulfonamides, including analogues of this compound, act as competitive inhibitors of the natural substrate, para-aminobenzoic acid (pABA). wikipedia.orgpatsnap.com They bind to the pABA site on DHPS, preventing the synthesis of dihydropteroate, a precursor to folic acid. nih.gov Without folic acid, bacteria cannot synthesize nucleic acids and are unable to divide, leading to a bacteriostatic effect. wikipedia.org In some cases, sulfonamides can also act as alternative substrates, forming dead-end pterin-sulfonamide products that may inhibit subsequent enzymes in the pathway. nih.gov

Carbonic Anhydrase (CA): Benzenesulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications. unifi.it The inhibitory mechanism involves the coordination of the deprotonated sulfonamide group to the Zn(II) ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide (B78521) ion. The affinity and selectivity of inhibition against different human (h) CA isoforms (e.g., hCA I, II, VII, IX) are highly dependent on the substituents on the benzenesulfonamide (B165840) scaffold. unifi.itnih.govmdpi.com For example, modifications can be made to exploit subtle differences in the active site cavities of various isoforms to achieve selective inhibition, which is crucial for therapeutic targeting. unifi.it

| Compound Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA VII (Ki, nM) |

| N-((4-sulfamoylphenyl)carbamothioyl) amides (various) | 13.3–87.6 | 5.3–384.3 | 1.1–13.5 |

| Acetazolamide (Reference) | 250 | 12.5 | 2.5 |

| Data sourced from inhibition studies of structurally related sulfonamides. mdpi.com |

Kinases: The sulfonamide moiety is also present in inhibitors of various protein kinases, which are critical regulators of cell signaling. nih.gov For example, the selective cyclooxygenase-2 (COX-2) inhibitor SC-236, a benzenesulfonamide derivative, has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) like p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). nih.gov The mechanism often involves binding to the ATP-binding pocket of the kinase, with the sulfonamide group forming key hydrogen bonds that contribute to the affinity and selectivity of the inhibitor. Structure-activity relationship studies have shown that the positioning and substitution of the sulfonamide group are critical for potency against specific kinases like cyclin-dependent kinase 2 (CDK2). nih.gov

Investigation of Ligand-Receptor Binding Modes and Affinity Determinants

Understanding the specific molecular interactions between this compound and its target receptors is essential for explaining its biological activity and for guiding the design of more potent and selective analogues. The binding mode and affinity are determined by a combination of non-covalent interactions.

Structural studies, such as X-ray crystallography of related compounds, reveal the precise orientation of the ligand within the binding pocket. nih.gov These studies often highlight the importance of:

Hydrogen Bonds: The sulfonamide group (—SO₂NH—) is a key hydrogen bond donor (N-H) and acceptor (S=O). These interactions are frequently observed with backbone or side-chain residues of the target protein, anchoring the molecule in the active site. nih.govresearchgate.net

Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can enhance binding affinity and selectivity.

| Interaction Type | Key Moieties | Role in Binding |

| Hydrogen Bonding | Sulfonamide (-SO₂NH-) | Anchoring the ligand in the binding site nih.govresearchgate.net |

| Hydrophobic Interactions | Phenyl rings | Contributing to binding affinity via van der Waals forces and π-stacking researchgate.net |

| Halogen Bonding | Chloro-substituent | Enhancing binding affinity and selectivity |

| Conformational Fit | Torsional angles of the sulfonamide bridge | Determining the overall shape and complementarity to the binding pocket |

Role of the Compound as a Chemical Probe in Mechanistic Biological Studies

A chemical probe is a small molecule used as a tool to study biological systems by selectively modulating the function of a specific protein target. nih.gov For a compound like this compound to be considered a high-quality chemical probe, it must exhibit high potency and, crucially, high selectivity for its intended target over other related proteins. nih.gov

Given its potential to inhibit enzymes like carbonic anhydrases or specific kinases, this compound or its optimized analogues could be used to investigate the physiological or pathological roles of these enzymes. For example, if a highly selective inhibitor for a specific carbonic anhydrase isoform is developed from this scaffold, it could be used in cell-based assays or in vivo models to dissect the specific contributions of that isoform to processes like pH regulation, ion transport, or tumorigenesis, without the confounding effects of inhibiting other isoforms. unifi.it

Similarly, if an analogue proves to be a selective kinase inhibitor, it could serve as a probe to elucidate the role of that kinase in a specific signaling pathway. nih.gov By observing the downstream cellular effects of inhibiting the kinase with the probe, researchers can connect the kinase's activity to specific biological outcomes. nih.gov The utility of such a probe is greatly enhanced when used in conjunction with a structurally related but inactive control molecule to ensure that the observed effects are due to the inhibition of the target and not off-target activities. nih.gov

The development of this compound and its derivatives into validated chemical probes requires rigorous characterization of their selectivity profile across a broad range of potential targets and demonstration of a clear on-target mechanism of action in cellular contexts. nih.gov

Future academic research on this compound is poised to explore several key areas, aiming to refine its synthesis, deepen the understanding of its structure and function, and guide the development of new molecules based on its chemical framework. These future directions point toward more efficient, sustainable, and targeted scientific investigation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-chlorophenyl)-4-methoxybenzenesulfonamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves sulfonylation of 2-chloroaniline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key parameters include:

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions .

- Solvent Choice : Dichloromethane or THF is preferred for solubility and inertness.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) ensures purity. Yield optimization requires stoichiometric control of reagents and inert atmosphere use to prevent hydrolysis .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy and chlorophenyl groups). Aromatic protons appear as doublets in δ 6.8–7.5 ppm, while methoxy protons resonate at δ ~3.8 ppm .

- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming sulfonamide geometry and non-covalent interactions (e.g., hydrogen bonding between NH and methoxy oxygen) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Sublimation risks are assessed under vacuum .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve scalability and reproducibility?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, replacing pyridine with DMAP (4-dimethylaminopyridine) accelerates sulfonylation .

- Flow Chemistry : Continuous flow systems enhance reproducibility by maintaining precise temperature and mixing ratios, reducing batch-to-batch variability .

Q. How should discrepancies in biological activity data be addressed when comparing in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Screening : Use liver microsome assays (human/rat) to identify rapid degradation pathways. LC-MS/MS quantifies metabolites .

- Pharmacokinetic Modeling : Allometric scaling adjusts in vitro IC values to predict in vivo efficacy. Plasma protein binding assays (e.g., equilibrium dialysis) refine dose calculations .

Q. What computational strategies predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). Focus on the sulfonamide NH as a zinc-coordinating group .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (20 ns, NPT ensemble) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) analysis identifies conformational shifts .

Q. How can structural modifications enhance selectivity for specific enzyme isoforms?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents at the 4-methoxy or 2-chlorophenyl positions. Test inhibitory activity against isoform panels (e.g., CA I, II, IX, XII).

- Free Energy Perturbation (FEP) : Computational FEP in Schrödinger Suite quantifies binding affinity changes upon introducing methyl or halogen groups .

Data Contradiction and Validation

Q. How are conflicting crystallographic and spectroscopic data resolved?

- Methodological Answer :

- Multi-Technique Validation : If X-ray data suggest planar sulfonamide geometry but NMR shows restricted rotation, variable-temperature NMR (VT-NMR) confirms rotational barriers. DFT calculations (B3LYP/6-311+G(d,p)) reconcile discrepancies .

Q. What protocols ensure batch-to-batch consistency in biological assays?

- Methodological Answer :

- QC Workflow : Each batch must pass HPLC purity (>98%), Karl Fischer water content (<0.5%), and endotoxin testing (LAL assay <0.05 EU/mg) .

- Reference Standards : Use a centrally characterized batch as an internal control in all assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.